molecular formula C18H14ClNO4S B4082788 2-{[1-(4-Chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

2-{[1-(4-Chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

Cat. No.: B4082788
M. Wt: 375.8 g/mol
InChI Key: URDFTTNCKSJXNR-UHFFFAOYSA-N
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Description

2-{[1-(4-Chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a high-purity chemical reagent offered for research use in early-stage drug discovery. This compound belongs to a class of molecules investigated for their potential in targeting autoimmune disorders and viral infections. Recent scientific studies on closely related structural analogs have highlighted significant potential for this chemical family. Specifically, one such analog has been identified through computational models as a promising inhibitor for both the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle, and protein tyrosine phosphatase non-receptor type 22 (PTPN22), a genetically validated target in autoimmune conditions like type 1 diabetes and rheumatoid arthritis . The proposed mechanism of action for these analogs involves binding to the active sites of these pathological proteins, thereby modulating their activity . Researchers can utilize this compound as a valuable tool for in vitro assays to explore these mechanisms further, to establish structure-activity relationships (SAR), and as a starting point for the development of novel therapeutic agents. The molecular formula for this specific compound is C18H14ClNO4S, with a molecular weight of 375.83 g/mol . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

2-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4S/c1-10-8-11(6-7-13(10)19)20-16(21)9-15(17(20)22)25-14-5-3-2-4-12(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDFTTNCKSJXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid typically involves multiple steps One common approach is to start with the chlorinated aromatic compound and introduce the pyrrolidine ring through a series of reactions, including cyclization and oxidation

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

2-{[1-(4-Chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid (CID 2788239)
  • Molecular Formula: C₁₈H₁₅NO₄S
  • Key Differences : The phenyl group at the 1-position lacks the chloro substituent, featuring only a 4-methyl group.
  • Structural data (SMILES, InChIKey) confirm the close similarity .
2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid (CAS 433329-42-1)
  • Molecular Formula: C₁₈H₁₂F₃NO₄S
  • Key Differences : The 4-trifluoromethylphenyl group replaces the 4-chloro-3-methylphenyl group.
  • Implications : The trifluoromethyl group enhances metabolic stability and introduces strong electron-withdrawing effects, which could improve resistance to oxidative degradation but reduce nucleophilic reactivity compared to the target compound .
2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid (CAS 448198-55-8)
  • Molecular Formula : C₁₈H₁₆N₂O₅S
  • Key Differences : The benzoic acid moiety is replaced with nicotinic acid (pyridine-3-carboxylic acid), and the phenyl substituent is a 4-ethoxy group.
  • Implications : The ethoxy group is electron-donating, which may increase solubility in polar solvents, while the nicotinic acid component could alter hydrogen-bonding interactions in biological systems .

Core Structural Modifications

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acid Derivatives
  • Example: 2-[(carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid (Compound 1 in ).
  • Key Differences: The pyrrolidine-2,5-dione core is replaced with a butanoic acid chain containing a sulfanyl-carboxymethyl group.
  • NMR and crystallography data confirm the distinct backbone .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Features
Target Compound Not explicitly provided - 4-Chloro-3-methylphenyl, benzoic acid High electronegativity from Cl
2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid C₁₈H₁₅NO₄S 341.38 g/mol 4-Methylphenyl Reduced polarity vs. target compound
2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid C₁₈H₁₂F₃NO₄S 395.35 g/mol 4-Trifluoromethylphenyl Enhanced metabolic stability
2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid C₁₈H₁₆N₂O₅S 372.39 g/mol 4-Ethoxyphenyl, nicotinic acid Increased solubility from ethoxy group
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid C₁₃H₁₂O₅S 280.29 g/mol Butanoic acid core, carboxymethyl sulfanyl Flexible backbone, confirmed by XRD

Research Findings and Implications

  • Electronic Effects : The chloro and trifluoromethyl groups in the target compound and its analogs significantly influence electron density, impacting reactivity and binding to hydrophobic pockets in proteins .
  • Solubility Trends : Ethoxy and nicotinic acid substitutions (as in CAS 448198-55-8) likely enhance aqueous solubility compared to the more hydrophobic target compound .
  • Synthetic Accessibility: Compounds with simpler substituents (e.g., 4-methylphenyl) may be easier to synthesize, as noted in , which provides full SMILES and InChIKey data for reproducibility .

Biological Activity

The compound 2-{[1-(4-Chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a derivative of benzoic acid featuring a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C16H16ClN1O3SC_{16}H_{16}ClN_{1}O_{3}S, with a molecular weight of approximately 349.82 g/mol. Its structure includes a chloro-substituted aromatic ring and a dioxopyrrolidine unit, which contribute to its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoic acid derivatives, including the compound . For instance, in vitro assays showed that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHep-G2 (liver cancer)10.5Induction of apoptosis
Compound BA2058 (melanoma)15.3Cell cycle arrest
2-{[1-(4-Chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid MCF-7 (breast cancer)TBDTBD

Antibacterial and Antifungal Activity

The compound exhibits significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antibacterial Activity

Bacteria StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

In addition to antibacterial effects, antifungal activity has also been observed against common fungal pathogens, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Research indicates that derivatives of benzoic acid can modulate inflammatory responses. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.

Case Studies

A notable study conducted on a series of benzoic acid derivatives demonstrated that compounds similar to 2-{[1-(4-Chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid showed enhanced activity in promoting autophagy and proteasome function in human fibroblasts. This suggests that the compound could play a role in cellular homeostasis and longevity by modulating proteostasis networks .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 2-{[1-(4-Chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid, and what critical parameters affect yield?

  • Methodology : Multi-step organic synthesis typically involves:

Sulfanyl group introduction : Thiol-ene "click" chemistry or nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere).

Pyrrolidinone ring formation : Cyclization via intramolecular amidation, requiring precise pH control (pH 7–8) to avoid side reactions.

Purification : Gradient HPLC with a C18 column and methanol/water mobile phase (65:35 v/v, pH 4.6 adjusted with acetic acid) .

  • Critical parameters : Temperature (optimized at 60–80°C for cyclization), solvent polarity (DMF preferred for solubility), and reaction time (monitored via TLC at 12-hour intervals) .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

  • Methodology :

  • HPLC : Use a sodium acetate/1-octanesulfonate buffer (pH 4.6) with methanol (65:35) to resolve epimeric impurities (e.g., due to chiral centers) .
  • NMR : 1H^1H-NMR in DMSO-d6 to identify sulfanyl (-S-) protons (δ 3.2–3.5 ppm) and benzoic acid protons (δ 12.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ at m/z 393.02 (calculated for C17_{17}H10_{10}Cl2_2N2_2O4_4S) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies : Incubate at 40°C/75% RH for 6 months, sampling monthly.
  • Analytical endpoints : Degradation products (e.g., hydrolyzed pyrrolidinone) quantified via HPLC area normalization .
  • pH-dependent stability : Use phosphate buffers (pH 1.2–8.0) to simulate gastric/intestinal environments; monitor via UV-Vis at λmax 270 nm .

Advanced Research Questions

Q. How should experimental designs account for variability in biological activity assays?

  • Methodology :

  • Randomized block design : Split-split plot arrangements (e.g., trellis systems for in vivo studies) with four replicates per condition to control spatial/temporal variability .
  • Dose-response normalization : Use Hill equation modeling to adjust for non-linear pharmacokinetics in IC50_{50} determinations .
  • Negative controls : Include solvent-only (e.g., DMSO ≤0.1%) and scrambled compound analogs to isolate target-specific effects .

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data?

  • Methodology :

  • Meta-analysis framework : Apply Cochran’s Q-test to assess heterogeneity across studies (e.g., conflicting IC50_{50} values).
  • In vitro-in vivo extrapolation (IVIVE) : Adjust for protein binding (e.g., human serum albumin) using equilibrium dialysis and unbound fraction calculations .
  • Mechanistic modeling : Incorporate physiologically based pharmacokinetic (PBPK) models to simulate hepatic clearance and tissue distribution .

Q. What strategies optimize the compound’s environmental fate assessment in long-term ecological studies?

  • Methodology :

  • Compartmental analysis : Track distribution in soil/water matrices using 14^{14}C-labeled analogs and liquid scintillation counting .
  • Biotic transformations : Aerobic/anaerobic biodegradation assays (OECD 301F/311 guidelines) with GC-MS metabolite profiling .
  • Ecotoxicity endpoints : Daphnia magna acute toxicity (48h EC50_{50}) and algal growth inhibition (72h ErC50_{50}) under OECD 202/201 conditions .

Q. How can researchers address challenges in synthesizing enantiomerically pure forms?

  • Methodology :

  • Chiral chromatography : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve epimers .
  • Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective pyrrolidinone formation (≥95% ee) .
  • Crystallization optimization : Screen solvent mixtures (ethanol/water) with seeding to enhance enantiomeric excess .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s antioxidant activity?

  • Methodology :

  • Assay standardization : Compare DPPH radical scavenging (λ = 517 nm) vs. ORAC (oxygen radical absorbance capacity) protocols; normalize to Trolox equivalents .
  • Inter-laboratory validation : Conduct round-robin trials with harmonized sample preparation (e.g., 10% w/v in PBS) and positive controls (e.g., ascorbic acid) .

Q. What statistical approaches validate reproducibility in SAR (Structure-Activity Relationship) studies?

  • Methodology :

  • Multivariate analysis : PCA (Principal Component Analysis) to cluster bioactivity data by substituent groups (e.g., chloro vs. methyl).
  • Cross-validation : Leave-one-out (LOO) or k-fold methods to assess QSAR model robustness (R2^2 > 0.85) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(4-Chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
Reactant of Route 2
2-{[1-(4-Chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

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